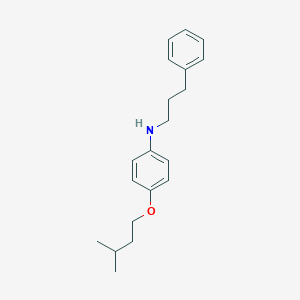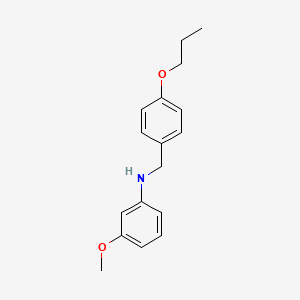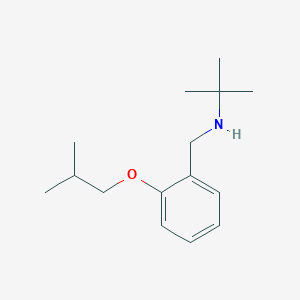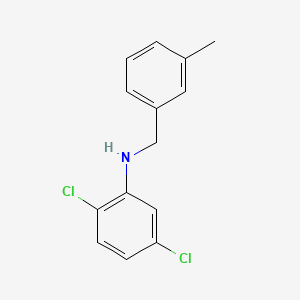
4-(Isopentyloxy)-N-(3-phenylpropyl)aniline
Übersicht
Beschreibung
4-(Isopentyloxy)-N-(3-phenylpropyl)aniline, or 4-IPPA, is a synthetic organic compound that is widely used in the fields of medicinal chemistry and pharmaceutical research. It is a member of the aniline family, which is a group of compounds that contain an amine group attached to an aromatic ring. 4-IPPA is also known as a “chiral aniline” because it contains a chiral center, or an asymmetric carbon atom, that can exist in two different configurations. This makes it an important compound for the study of asymmetric synthesis and the production of chiral drugs.
Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Properties
4-(Isopentyloxy)-N-(3-phenylpropyl)aniline and its derivatives exhibit interesting liquid crystalline properties. For example, Sakagami et al. (2002) synthesized a series of anilines with variations in the isopropyl and isopropoxy groups, observing that the lengthening of the terminal alkoxyl chain leads to the formation of smectic C and nematic phases in some derivatives. This suggests potential applications in the development of materials for liquid crystal displays (LCDs) and other optoelectronic devices due to the controllable phase transitions and anisotropic properties of the compounds (Sakagami, Koga, & Takase, 2002).
Synthesis and Chemical Reactivity
The synthesis and reactivity of aniline derivatives, including those similar to this compound, are of significant interest in organic chemistry. Rao et al. (2001) discussed a convenient preparation method for a related compound, showcasing the versatility of aniline derivatives in synthetic chemistry. Such methodologies are crucial for the synthesis of a wide range of pharmaceuticals, dyes, and polymers, highlighting the importance of these compounds in chemical synthesis (Rao, Venkateswarlu, Rao, & Divi, 2001).
Mesomorphic Properties and Material Science
Anilines with specific substituents can form compounds with unique mesomorphic properties. Yeap et al. (2012) synthesized a series of anilines with bromopropyloxy and alkyloxybenzylidene groups, which displayed enantiotropic smectic phases. Such materials are valuable in the field of material science, particularly for the development of advanced materials with specific thermal and optical properties (Yeap, Ooi, Kubo, & Ito, 2012).
Molecular Structure and Spectroscopy
The study of molecular structure and spectroscopy of aniline derivatives, including those similar to this compound, provides insights into their electronic and optical properties. Efil and Bekdemir (2014) conducted a study on a related compound, analyzing its molecular structure, IR, NMR spectra, and HOMO-LUMO analysis. Such research contributes to a better understanding of the electronic properties and potential applications of these compounds in electronic and photonic devices (Efil & Bekdemir, 2014).
Eigenschaften
IUPAC Name |
4-(3-methylbutoxy)-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-17(2)14-16-22-20-12-10-19(11-13-20)21-15-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBJMLKYUXITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)


![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)